molecular formula C15H15N3OS B12604478 N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-15-4

N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12604478
CAS No.: 917907-15-4
M. Wt: 285.4 g/mol
InChI Key: HFZHEPUBWNIRGU-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 5-methyl group and an N-(2-ethoxyphenyl)amine moiety. The thieno-pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases and tubulin, which are critical in cancer therapy and antimicrobial applications . The 2-ethoxyphenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins.

Properties

CAS No.

917907-15-4

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3OS/c1-3-19-12-7-5-4-6-11(12)18-14-13-10(2)8-20-15(13)17-9-16-14/h4-9H,3H2,1-2H3,(H,16,17,18)

InChI Key

HFZHEPUBWNIRGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with an ethoxyphenylamine group in the presence of a base such as N,N-dimethylformamide (DMF) and diisopropylethylamine (DIPEA) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as using continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced heterocycles.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, which can lead to antimicrobial effects . Additionally, its structure allows it to bind to and inhibit other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Amine Group

The substituent on the aromatic amine (position 4 of the pyrimidine ring) significantly impacts biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituent on Amine Group Core Structure Key Properties/Activities References
N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine 2-Ethoxyphenyl Thieno[2,3-d]pyrimidine Enhanced lipophilicity; potential kinase/tubulin inhibition (inferred)
N-(3,4-Dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine 3,4-Dichlorophenyl Thieno[2,3-d]pyrimidine Increased halogen-mediated binding affinity; likely improved metabolic stability
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl + methoxyphenyl Pyrimidine (non-thieno fused) Antimicrobial activity; intramolecular H-bonding stabilizes conformation
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine 3-Trifluoromethylphenyl Thieno[2,3-d]pyrimidine Electron-withdrawing CF₃ group enhances target selectivity; reported in kinase inhibitor libraries

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-ethoxyphenyl group (electron-donating) in the target compound contrasts with halogenated (e.g., 3,4-dichlorophenyl ) or trifluoromethyl substituents in analogs. Electron-withdrawing groups may improve binding to charged/polar regions of targets (e.g., ATP-binding pockets in kinases), while ethoxy groups enhance membrane permeability.
  • Conformational Effects : Substituents like methoxy or ethoxy on the phenyl ring can induce intramolecular hydrogen bonding or π-π stacking, stabilizing bioactive conformations .
Core Structure Variations

The thieno[2,3-d]pyrimidine core differentiates the target compound from pyrrolo[2,3-d]pyrimidine or simple pyrimidine derivatives:

Compound Name Core Structure Pharmacological Relevance References
This compound Thieno[2,3-d]pyrimidine Tubulin/microtubule inhibition (inferred from structural analogs)
N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine Potent antimitotic activity; overcomes P-glycoprotein resistance
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine (non-fused) Antimicrobial activity; polymorphic crystal structures

Key Observations :

  • Thieno vs. Pyrrolo Cores: Thieno-pyrimidines (sulfur-containing) exhibit distinct electronic properties compared to nitrogen-rich pyrrolo-pyrimidines. Pyrrolo analogs show higher water solubility and potency in overcoming drug resistance mechanisms (e.g., P-glycoprotein efflux) .
  • Fused vs. Non-Fused Systems: Fused systems (thieno/pyrrolo) enhance planar rigidity, improving target binding, while non-fused pyrimidines offer synthetic versatility for functionalization .
Antitumor Activity
  • Target Compound: While direct data are unavailable, structurally related thieno-pyrimidines inhibit tubulin polymerization and cancer cell proliferation (GI₅₀ in nanomolar range) .
  • Pyrrolo-pyrimidine Analog : N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits GI₅₀ values < 10 nM in multidrug-resistant cell lines, attributed to reduced P-glycoprotein recognition .
Antimicrobial Activity
  • Pyrimidine Derivatives: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine demonstrates broad-spectrum activity against bacteria and fungi, likely due to membrane disruption or enzyme inhibition .

Biological Activity

N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has gained attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3OS
  • Molecular Weight : 285.36 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain kinases or interact with DNA/RNA processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. For instance:

  • Study Findings : A derivative similar to this compound demonstrated significant antimicrobial activity against various bacterial strains in agar diffusion assays, outperforming standard antibiotics like Streptomycin .
CompoundActivityReference
This compoundAntimicrobial
StreptomycinStandard Antibiotic

Anticancer Activity

Another area of interest is the anticancer potential of thieno[2,3-d]pyrimidine derivatives. In vitro studies have shown that these compounds can inhibit cancer cell proliferation:

  • Case Study : A study on related thienopyrimidine compounds indicated that they effectively inhibited the growth of A431 vulvar epidermal carcinoma cells .

Comparative Studies

Comparative analyses with other thienopyrimidine derivatives reveal variations in biological efficacy based on structural modifications. For example:

CompoundStructural ModificationsBiological Activity
This compoundEthoxy and methyl groupsHigh antimicrobial activity
N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amineMethoxy instead of ethoxyLower activity compared to above

These differences highlight the importance of substituent groups in determining the biological efficacy of these compounds.

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